2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with chlorine, methoxy, and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, have been shown to interact with several therapeutic targets
Mode of Action
Pyridopyrimidines are known to interact with their targets through various mechanisms, including binding to active sites or allosteric modulation . The specific interaction of this compound with its targets would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Pyridopyrimidines have been associated with a variety of biological activities, suggesting that they may influence multiple pathways
Result of Action
Given the diverse biological activities associated with pyridopyrimidines, the effects of this compound could be multifaceted . Detailed studies are needed to elucidate these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by cyclization to form the desired pyridopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce corresponding oxo derivatives .
Scientific Research Applications
2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: This compound shares a similar pyridopyrimidine structure but with different substituents.
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds have a similar core structure but differ in the position and type of substituents
Uniqueness
2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of chlorine, methoxy, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-9(11)12-8-4-3-7(15-2)5-13(8)10(6)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNWXJGFHXRYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CN2C1=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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